

Bioequivalence and comparative bioavailability of different phenoxycephalothin calcium formulations

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Compound of Interest

Compound Name: *Phenoxycephalothin calcium*

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A Comparative Guide to the Bioequivalence of Phenoxycephalothin Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and comparative bioavailability of different phenoxycephalothin formulations, supported by experimental data. Phenoxycephalothin, also known as Penicillin V, is a widely used antibiotic for treating mild to moderately severe infections.^[1] Ensuring the bioequivalence of different formulations is crucial for therapeutic efficacy and safety.

Comparative Bioavailability Data

The following tables summarize key pharmacokinetic parameters from studies comparing different phenoxycephalothin salt forms and dosage forms. These parameters are essential in assessing the rate and extent of drug absorption.

Formulation	Mean Peak Plasma Concentration (Cmax) (mg/L)	Median Time to Peak (Tmax) (h)	Mean Area Under the Curve (AUC) (mg·h/L)
Phenoxyethylpenicillin in Calcium (aqueous oral mixture)	8.52 (SD 1.96)	0.75	16.94 (SD 3.31)
Phenoxyethylpenicillin in Potassium (aqueous oral mixture)	8.40 (SD 2.61)	1.0	15.84 (SD 4.76)

Table 1: Comparison of **Phenoxyethylpenicillin Calcium** and Potassium Salt Mixtures in Healthy Adult Volunteers.[\[2\]](#)

Formulation (Salt)	Relative Bioavailability (AUC)	Peak Serum Levels
Potassium	Highest	Fastest and Highest
Calcium	Lower than Potassium	Slower and Lower than Potassium
Benzathine	Lower than Potassium	Slower and Lower than Potassium

Table 2: Relative Bioavailability of Different Phenoxyethylpenicillin Salt Mixtures.[\[3\]](#)[\[4\]](#)

Parameter	Geometric Mean Ratio (Test/Reference) (%)	90% Confidence Interval
AUC _{0-t}	99.89	94.62 - 105.46
AUC _{0-∞}	100.86	95.22 - 106.83
Cmax	101.11	98.61 - 103.87

Table 3: Bioequivalence Comparison of Two Phenoxycephalothin Potassium 500,000 IU Tablet Formulations.[5][6]

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for ensuring the reliability of the results. Below is a detailed overview of a typical experimental protocol for a phenoxycephalothin bioequivalence study, based on published research.[5][6]

Study Design: The studies are typically conducted as open-label, randomized, two-period, two-sequence, crossover designs with a washout period of at least 7 days between administrations. [5][6] This design allows each subject to serve as their own control, minimizing inter-subject variability.

Study Population: Healthy adult volunteers of both sexes are recruited for these studies.[5][6] Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks to the participants.

Dosing and Administration: A single oral dose of the test and reference formulations is administered to the subjects after an overnight fast.[7] Food intake can affect the absorption of phenoxycephalothin, so fasting conditions are crucial for standardization.[7][8]

Blood Sampling: Blood samples are collected from a suitable peripheral vein at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and multiple time points up to 8-12 hours post-dose to adequately characterize the plasma concentration-time profile.[5][6]

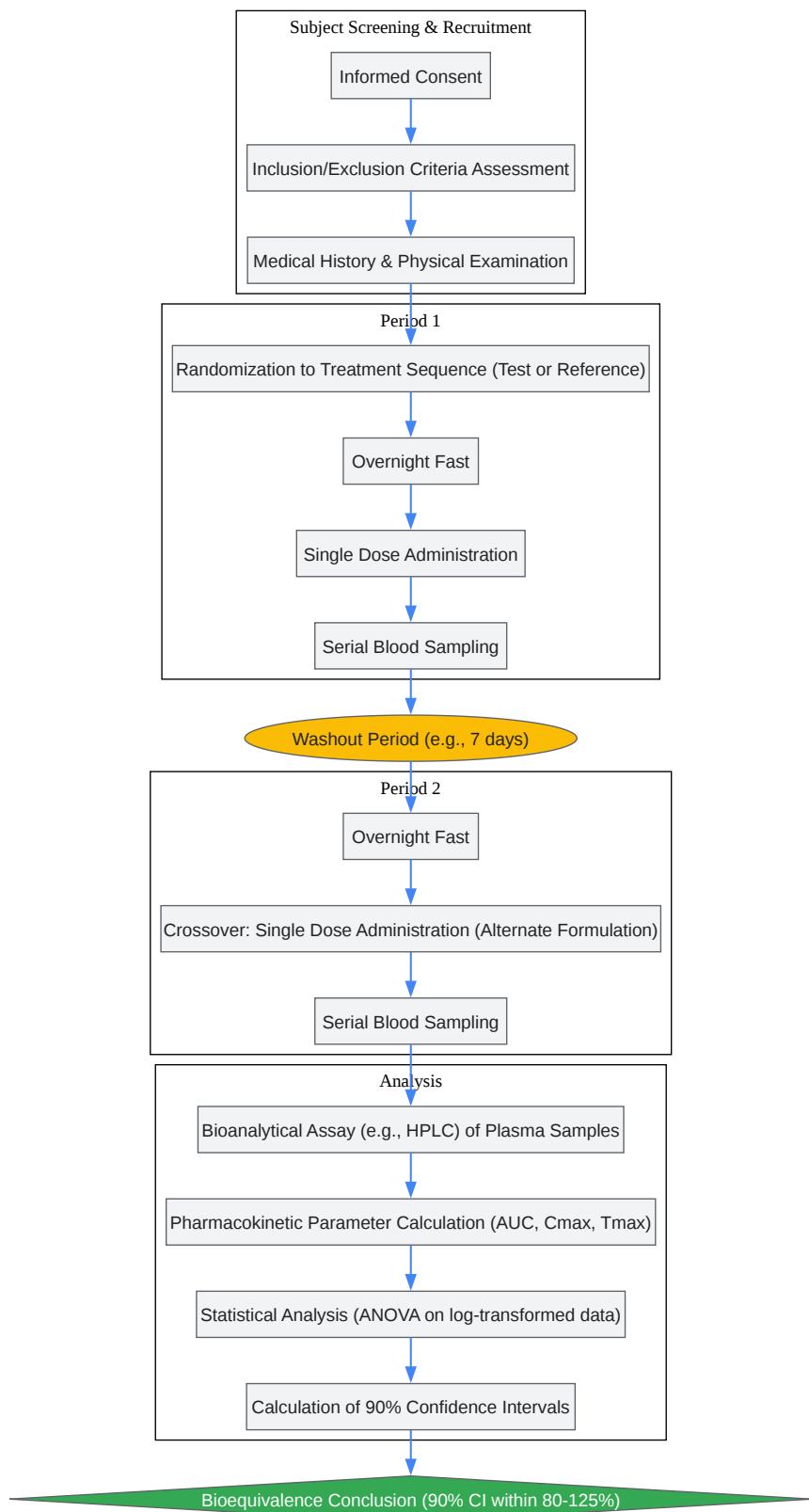
Analytical Method: Plasma concentrations of phenoxycephalothin are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).[1][5][6] The method must be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC_{0-t}), the area under the plasma concentration-time curve from time zero to infinity (AUC_{0-∞}), the maximum plasma concentration (C_{max}), and the time to reach C_{max} (T_{max}), are calculated from the plasma concentration-time data for each subject and formulation.

Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated.[5][6] For two formulations to be considered bioequivalent, these confidence intervals must fall within the regulatory acceptance range, which is typically 80-125%. [5][6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of a bioequivalence study for different phenoxycephalosporin formulations.



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Bioequivalence Study Workflow Diagram

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